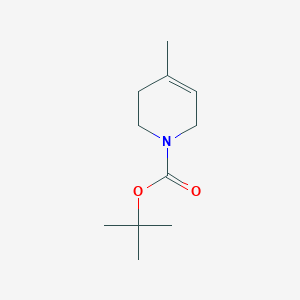

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo oxidation reactions to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the methyl group or the dihydropyridine ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated dihydropyridine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a calcium channel blocker. It may be used to investigate the mechanisms of calcium ion transport in cells.

Medicine: The compound’s role as a calcium channel blocker makes it a candidate for the development of drugs to treat cardiovascular diseases, such as hypertension and angina.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target L-type calcium channels in vascular smooth muscle cells.

Vergleich Mit ähnlichen Verbindungen

Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

Nicardipine: A dihydropyridine compound used for its vasodilatory effects in the treatment of hypertension.

Uniqueness: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific tert-butyl and methyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. These structural differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

Introduction

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 208245-73-2) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO2

- Molecular Weight : 197.27 g/mol

- InChI Key : UPUZWYFQRARJNC-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 4-methyl-5,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the dihydropyridine structure have been evaluated for their effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| A-87380 | Neuraminidase inhibitor (IC50 = 50 μM) | |

| Other derivatives | Antiviral against HSV-1 and TMV |

Antiviral Potential

The antiviral activity of related compounds has been highlighted in various studies. Specifically, certain dihydropyridine derivatives demonstrate promising effects against viral infections, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The introduction of specific functional groups has been shown to enhance their antiviral efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of tert-butyl 4-methyl-5,6-dihydropyridine derivatives have also been explored. In vitro assays indicated that these compounds can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic application in inflammatory diseases.

The biological activities of tert-butyl 4-methyl-5,6-dihydropyridine derivatives are attributed to their ability to interact with specific biological targets:

- Neuraminidase Inhibition : The compound acts as a neuraminidase inhibitor, which is critical in viral replication.

- Cytokine Modulation : It modulates cytokine production, thereby influencing inflammatory pathways.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their overall biological effects.

Case Study 1: Antiviral Efficacy Against HSV-1

In a controlled study involving Vero cells infected with HSV-1, tert-butyl 4-methyl-5,6-dihydropyridine derivatives exhibited significant antiviral activity. The most effective compounds showed an EC50 value comparable to established antiviral agents.

Case Study 2: Inhibition of TNFα Production

A study investigated the effect of these compounds on lipopolysaccharide (LPS)-induced TNFα production in peripheral blood mononuclear cells (PBMCs). Results demonstrated that treatment with tert-butyl derivatives significantly reduced TNFα levels, indicating potential for use in treating inflammatory conditions.

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5H,6-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUZWYFQRARJNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.